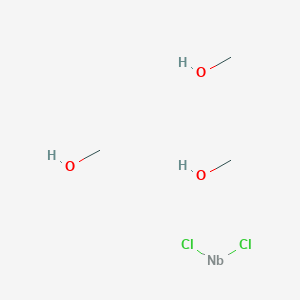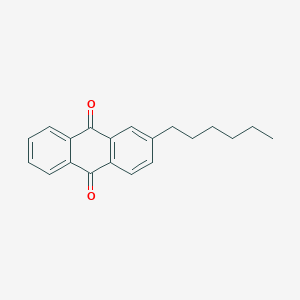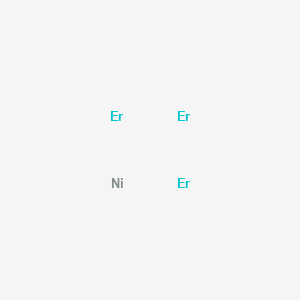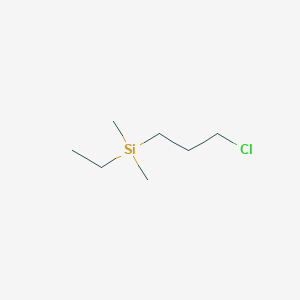
(3-Chloropropyl)(ethyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropropyl)(ethyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClSi. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials. The compound is known for its reactivity due to the presence of both chloropropyl and ethyl groups attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)(ethyl)dimethylsilane typically involves the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions . The general reaction scheme is as follows:
Allyl chloride+ChlorodimethylsilanePt catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst. The product is then purified through distillation to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)(ethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new silicon-carbon bonds.
Oxidation and Reduction: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of (3-aminopropyl)(ethyl)dimethylsilane, (3-hydroxypropyl)(ethyl)dimethylsilane, etc.
Hydrosilylation: Formation of various organosilicon compounds with extended carbon chains.
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of simpler silanes.
Scientific Research Applications
(3-Chloropropyl)(ethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)(ethyl)dimethylsilane involves the reactivity of the silicon atom and the chloropropyl group The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, making it a versatile intermediate in organic synthesisThese reactions are facilitated by the electron-donating effects of the ethyl and dimethyl groups attached to the silicon atom .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)dimethylchlorosilane
- (3-Chloropropyl)triethoxysilane
- (3-Chloropropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
(3-Chloropropyl)(ethyl)dimethylsilane is unique due to the presence of both ethyl and dimethyl groups attached to the silicon atom, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring robust and versatile intermediates.
Properties
CAS No. |
18244-33-2 |
|---|---|
Molecular Formula |
C7H17ClSi |
Molecular Weight |
164.75 g/mol |
IUPAC Name |
3-chloropropyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-4-9(2,3)7-5-6-8/h4-7H2,1-3H3 |
InChI Key |
YPBSYUWOIRIFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



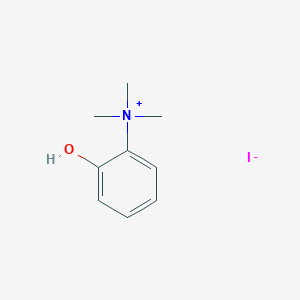
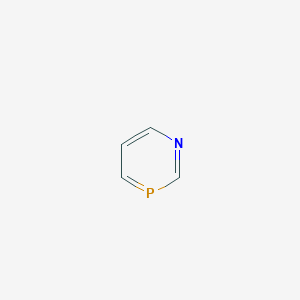
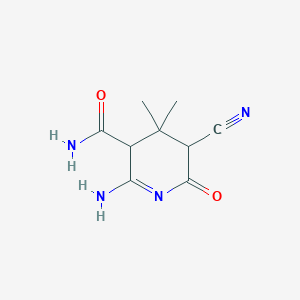
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
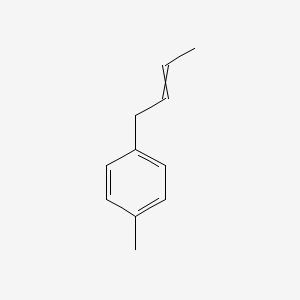
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
